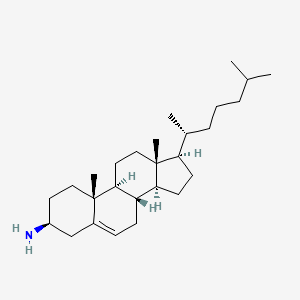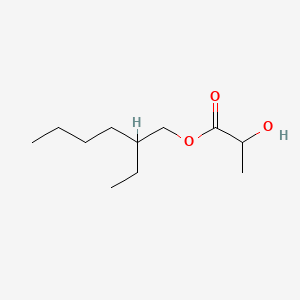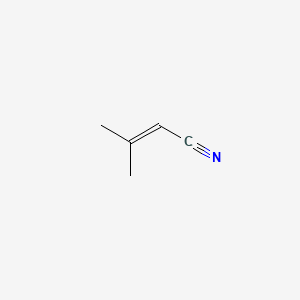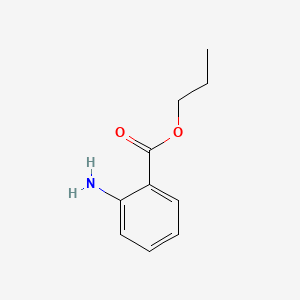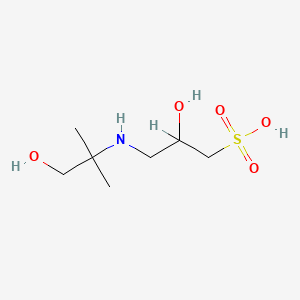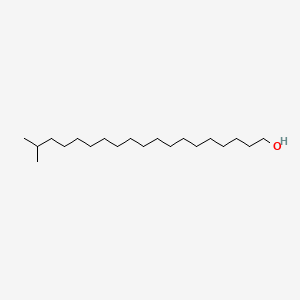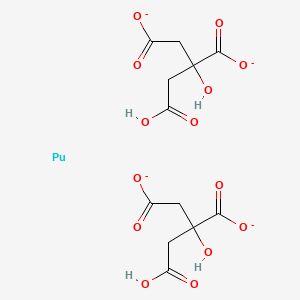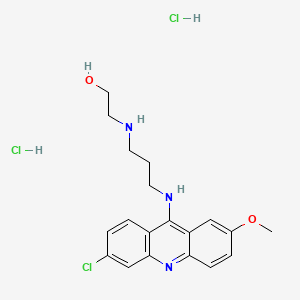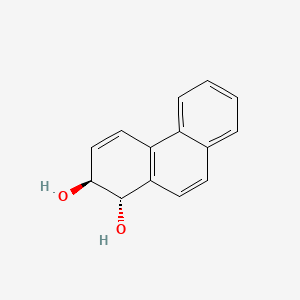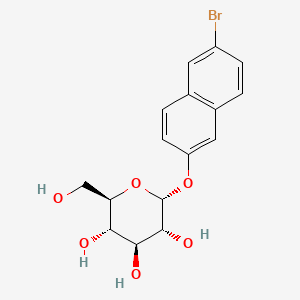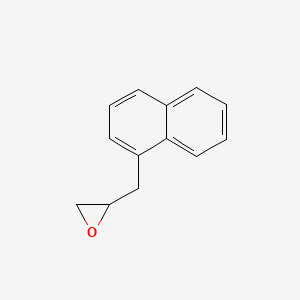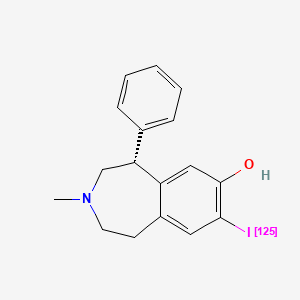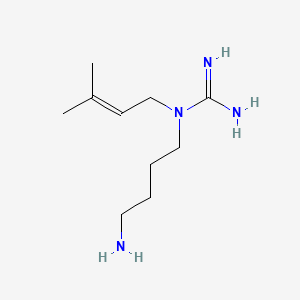
Platinum(4+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Platinum(4+) is a platinum cation and a monoatomic tetracation.
Applications De Recherche Scientifique
Alternative to Platinum in Hydrogen-Economy Applications : Research indicates the exploration of palladium as a less expensive alternative to platinum in hydrogen-economy applications. This involves cutting-edge research in metallurgy, biomimetics, instrumentation development, and systems analysis, particularly in the context of the U.S. Department of Energy's Hydrogen, Fuel Cells, and Infrastructure Technologies Program (Peters et al., 2012).
Catalysis and Electronic Devices : Platinum's role in catalysis, electronic devices, and jewelry is significant. Research on the hydrometallurgical recovery and recycling of platinum from spent catalysts and electronic scraps is ongoing to conserve resources and meet future demand. This involves processes like leaching, precipitation, or solvent extraction (Jha et al., 2013).
Shape-Controlled Synthesis for Catalytic Applications : The shape or morphology of Pt nanocrystals provides a way to tune their catalytic and electrocatalytic properties. The synthesis of Pt nanocrystals with well-defined shapes can enhance performance in various reactions (Chen et al., 2009).
Automotive and Fuel Cell Technologies : Platinum is crucial in automotive catalytic converters and prospective vehicle fuel cells. Research discusses platinum's availability, demand, and supply constraints in the context of automotive industry growth and technological shifts (Alonso et al., 2012).
Designer Platinum Nanoparticles : Recent advances in the design of platinum-based nanostructures are reviewed, focusing on control of shape, composition, and nanostructure for applications as electrocatalysts in low-temperature fuel cells (Peng & Yang, 2009).
Fluorescent and Colorimetric Chemosensors : Platinum ions have been targeted by optical probes in recent research. These probes, organized by structural classifications and unique mechanisms, are significant for detection in various applications (Zhang et al., 2011).
Platinum Oxides in Catalysis and Electrochemistry : A study on platinum oxides, including PtO, ${\mathrm{Pt}}{3}{\mathrm{O}}{4}$, and $\mathrm{Pt}{\mathrm{O}}_{2}$, provides insights into their applications in fields like catalysis, electrochemistry, and nanoelectronics. This includes discussion of platinum oxide nanoparticles and their thermodynamic stabilities (Seriani et al., 2007).
Surface Oxidation of Platinum : The (electro)catalytic behavior of platinum in the presence of oxygen is a focus of research, which delves into surface oxidation processes and their impact on catalytic properties (Fantauzzi et al., 2015).
Shape Control of Nanoparticles for Catalysis : Research into the shape control synthesis of platinum and palladium nanoparticles for enhanced catalytic activity and selectivity is ongoing. This includes studies on specific crystallographic facets and their industrial applications (Cheong et al., 2010).
Platinum's Role in Electrochemical Energy Conversion : The study of platinum dissolution in acidic media is key for understanding its limitations under harsh operational conditions, like in fuel cells or other energy conversion devices (Topalov et al., 2014).
Platinum–Copper Alloys in Hydrogenation : Research has been conducted on platinum–copper nanoparticle catalysts for the selective hydrogenation of 1,3-butadiene, demonstrating the potential for reducing platinum use in catalysis (Lucci et al., 2015).
High-Temperature Applications and Properties : Studies on platinum alloys reveal their unique properties, such as high resistance to corrosion, oxidation, and thermal conductivities at high temperatures, important for industrial applications (Terada et al., 2005).
Biomedical Applications of Platinum Nanoparticles : Platinum nanoparticles (PtNPs) are used extensively in biotechnological, nanomedicinal, and pharmacological fields. Their large surface area and numerous catalytic applications, along with antimicrobial, antioxidant, and anticancer properties, make them valuable in various medical and diagnostic applications (Jeyaraj et al., 2019).
Platinum in Chemistry : Platinum has been used in diverse fields of chemistry, from functional materials to anticancer drugs and catalysis. Research highlights include its role in promoting phosphorescence and catalyzing C-H functionalization reactions (Huo, 2018).
Propriétés
Numéro CAS |
22541-31-7 |
|---|---|
Nom du produit |
Platinum(4+) |
Formule moléculaire |
Pt+4 |
Poids moléculaire |
195.08 g/mol |
Nom IUPAC |
platinum(4+) |
InChI |
InChI=1S/Pt/q+4 |
Clé InChI |
NDBYXKQCPYUOMI-UHFFFAOYSA-N |
SMILES |
[Pt+4] |
SMILES canonique |
[Pt+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



